molecular formula C7H5BrClFZn B6334252 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF CAS No. 869893-91-4

3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF

Cat. No. B6334252
CAS RN: 869893-91-4
M. Wt: 288.8 g/mol
InChI Key: FCWHIPBTQJOEMC-UHFFFAOYSA-M
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Description

3-Chloro-2-fluorobenzylzinc bromide (CFBZB) is a chemical compound that has been used in various scientific research applications. CFBZB is a strong Lewis acid, and its synthesis method involves the reaction of a zinc halide with a bromo-chloro-fluorobenzyl group. CFBZB is soluble in tetrahydrofuran (THF), and its solubility is 0.5M in THF. CFBZB is a versatile compound and has been used in a variety of scientific research applications, including organic synthesis, catalysis, and drug design.

Scientific Research Applications

3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF has been used in a variety of scientific research applications. It has been used in organic synthesis, catalysis, and drug design. In organic synthesis, 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF has been used as a catalyst for the formation of carbon-carbon bonds. In catalysis, 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF has been used to facilitate the synthesis of various compounds, including polymers, biopolymers, and drugs. In drug design, 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF has been used to synthesize various drugs, including anti-cancer drugs and antibiotics.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF is not well understood. However, it is believed that 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF acts as a Lewis acid and can react with a nucleophile to form a covalent bond. This covalent bond can then be used to form a new compound or to facilitate the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF are not well understood. However, it is believed that 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF can interact with various biological molecules, including proteins and enzymes, and may affect their activity. In addition, 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF may also interact with various cell components, such as DNA and RNA, and may affect their function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF in lab experiments include its high solubility in THF, its versatility, and its low toxicity. Its high solubility in THF makes it easy to work with, and its versatility makes it useful for a variety of applications. In addition, its low toxicity makes it safe to use in lab experiments. The main limitation of using 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF in lab experiments is its low reactivity. This means that it may take longer to achieve the desired result in a lab experiment.

Future Directions

The potential future directions for 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design. Additionally, further research could be conducted into its potential use as a catalyst in organic synthesis, as well as its potential use in other scientific research applications. Finally, further research could be conducted into its potential use as a therapeutic agent.

Synthesis Methods

3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF is synthesized by the reaction of a zinc halide with a bromo-chloro-fluorobenzyl group. The reaction is typically performed in a solvent such as THF, and the resulting product is a white crystalline solid with a melting point of 98 °C. The reaction can be represented by the following equation:
ZnBr2 + BrCF2Cl → 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF + HBr

properties

IUPAC Name

bromozinc(1+);1-chloro-2-fluoro-3-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.BrH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWHIPBTQJOEMC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C(=CC=C1)Cl)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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